molecular formula C7H8 B176148 1-Ethynylcyclopentene CAS No. 1610-13-5

1-Ethynylcyclopentene

Cat. No. B176148
CAS RN: 1610-13-5
M. Wt: 92.14 g/mol
InChI Key: DKLBRQZIHLWMHU-UHFFFAOYSA-N
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Description

1-Ethynylcyclopentene is a chemical compound with the molecular formula C7H8 . Its molecular weight is 92.1384 . It is also known by its CAS Registry Number: 1610-13-5 .


Molecular Structure Analysis

The molecular structure of 1-Ethynylcyclopentene consists of a cyclopentene ring with an ethynyl group attached . For a detailed view of the molecule, please refer to resources like ChemSpider or NIST Chemistry WebBook .


Chemical Reactions Analysis

Acylation of dicobalthexacarbonyl complexes of 1-ethynylcyclohexene and 1-ethynylcyclopentene by acylium salts has been reported . The stereochemistry of the addition of electrophile and nucleophile pointed to a stereononspecific course for the reaction .

Scientific Research Applications

1. Synthesis and Catalysis

1-Ethynylcyclopentene plays a significant role in the synthesis of various organic compounds. A study highlighted its use in the gold(I)-catalyzed Rautenstrauch rearrangement for synthesizing 2-cyclopentenones, which is important for the enantioselective synthesis of cyclopentenones (Shi, Gorin, & Toste, 2005).

2. Chemical Probing and Reaction Studies

1-Ethynylcyclopentene and its derivatives are used in studying chemical reactions. For instance, cyclopropyl alkynes serve as probes to distinguish between vinyl radical and ionic intermediates in certain chemical reactions (Gottschling, Grant, Milnes, Jennings, & Baines, 2005).

3. Atmospheric and Combustion Chemistry

In the field of atmospheric and combustion chemistry, derivatives of 1-ethynylcyclopentene, such as 3-ethynylcyclopentenyl, have been identified as important radicals. These radicals are significant in modeling C7H7 chemistry, relevant in both combustion processes and in the context of circumstellar atmospheres (Reilly, Kokkin, Ward, Flores, Ross, McCaslin, & Stanton, 2020).

4. Molecular Engineering and Biochemistry

1-Ethynylcyclopentene derivatives are also utilized in molecular engineering. For example, they are involved in the engineering of Pseudomonas putida KT2440 for efficient ethylene glycol utilization, contributing to the development of strains for environmental remediation and biocatalysis (Franden, Jayakody, Li, Wagner, Cleveland, Michener, Hauer, Blank, Wierckx, Klebensberger, & Beckham, 2018).

5. Material Science and Polymerization

In material science, 1-ethynylcyclopentene is used in the synthesis of polyacetylene derivatives, which have applications in the development of new materials with unique optical properties (Ochiai, Tomita, & Endo, 2001).

properties

IUPAC Name

1-ethynylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLBRQZIHLWMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301894
Record name 1-ethynylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclopentene

CAS RN

1610-13-5
Record name NSC147136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethynylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Davin, M Giongo, M Riocci - Organic preparations and …, 1995 - Taylor & Francis
… interested in a safe and convenient large scale syntheses of 1ethynylcyclopentene (3), 1-hexen-4-… 1 -Ethynylcyclopentene (3) has been obtained from commercially available 3-ethynyl …
Number of citations: 7 www.tandfonline.com
H Wu, R Aumann, R Fröhlich… - European Journal of …, 2000 - Wiley Online Library
… [8] The procedure involves initial formation of a 1-tungsta-1,5-hexadien-3-yne 3 from cyclopentanone through 1-ethynylcyclopentene (2) and its subsequent π-cyclization. In this …
GS Mikaelyan, VA Smit, AS Batsanov… - Bulletin of the Academy …, 1984 - Springer
… established for the two-stage addition of acyl cation and nucleophile at the double bond of the dicobalthexacarbonyl complexes of 1-ethynylcyclohexene and 1-ethynylcyclopentene. …
Number of citations: 3 link.springer.com
M Ward - 2019 - search.proquest.com
… The best possible precursors would be 1-ethynylcyclopentene (see Figure 44), which must be synthesized, and its high volatility would render sample handling difficult. Very recently, 1-…
Number of citations: 2 search.proquest.com
WW Cox - 1976 - search.proquest.com
… Usinq the procedure described for the preparation of 59d, 4.04 g (0.044 mol) of 1-ethynylcyclopentene and a slight excess of 85% M-chloroperbenzoic acid gave, upon distillation, 3.01 …
Number of citations: 0 search.proquest.com
JE Semple - Organic preparations and procedures international, 1995 - Taylor & Francis
… interested in a safe and convenient large scale syntheses of 1ethynylcyclopentene (3), 1-hexen-4-… 1 -Ethynylcyclopentene (3) has been obtained from commercially available 3-ethynyl …
Number of citations: 6 www.tandfonline.com
IN Nazarov, EA Mistriukov - Bulletin of the Academy of Sciences of the …, 1958 - Springer
… 1-Ethynylcyclopentene. A solution of 110 ml of phosphoryl chloride in 110 ml of pyridine was added gradually to a solution of 180 g of 1-ethynylcyclopentanol in 300 ml of pyridine at 90-…
Number of citations: 2 link.springer.com
V Cadierno, SE García‐Garrido… - Advanced Synthesis & …, 2006 - Wiley Online Library
… The overall transformation involves two well-separated steps, ie, the initial formation of the terminal enyne 1-ethynylcyclopentene (6d) afterca.one hour (87% yield), which slowly …
Number of citations: 96 onlinelibrary.wiley.com
WJ Xiao, G Vasapollo, H Alper - The Journal of Organic Chemistry, 1999 - ACS Publications
The reaction of 1, 3-conjugated enynes bearing a terminal triple bond with thiols and carbon monoxide in the presence of catalytic quantities of Pd(OAc) 2 (3 mol %) and 1,3-bis(…
Number of citations: 57 pubs.acs.org
ÁL Suárez-Sobrino - 2014 - ria.asturias.es
… (1ethynylcyclopentene and 1-ethynylcycloheptene). Dimethyl 2-(2-propynyl)-malonate was purchased; dimethyl 2-(3-trimethylsilyl-2-propynyl)-malonate, 20 dimethyl 2-(3-butynyl)-…
Number of citations: 0 ria.asturias.es

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